N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide
Description
N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[25]octane-5-carboxamide is a complex organic compound with a unique structure that includes an oxolane ring and a spiro linkage
Properties
IUPAC Name |
N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-19-12-9-18-8-11(12)15-13(17)16-7-3-4-14(10-16)5-6-14/h11-12H,2-10H2,1H3,(H,15,17)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINRVRMXASCDDP-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)N2CCCC3(C2)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1COC[C@H]1NC(=O)N2CCCC3(C2)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the Spiro Linkage: The spiro linkage is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks a carbon center, leading to the formation of the spiro compound.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-methoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide
- N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxylate
- N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-thioamide
Uniqueness
N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide is unique due to its specific structural features, including the ethoxy group on the oxolane ring and the spiro linkage. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
